molecular formula C8H9N3O B13167091 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine

3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine

Cat. No.: B13167091
M. Wt: 163.18 g/mol
InChI Key: RDSOYNLFWKYFSF-UHFFFAOYSA-N
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Description

3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery. As part of the oxazolopyridine family, a class known for its diverse biological activities, this amine-functionalized derivative serves as a valuable building block for researchers developing novel therapeutic agents . The core oxazolopyridine scaffold is recognized as a privileged structure in the design of enzyme inhibitors . Compounds based on this structure, particularly the closely related oxazolo[5,4-d]pyrimidines, have demonstrated potent anticancer activity by acting as inhibitors of key tyrosine kinase receptors, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR) . These receptors are critical targets in oncology, as they play major roles in tumor angiogenesis and cancer cell proliferation . Furthermore, isoxazolopyrimidine-based inhibitors sharing structural similarities with this compound have shown promising activity against dihydroorotate dehydrogenase (DHODH), a validated drug target for antimalarial development . This combination of potential applications makes 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine a promising scaffold for researchers investigating new small-molecule therapies for cancer, infectious diseases, and other conditions. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine

InChI

InChI=1S/C8H9N3O/c1-4-3-6(9)7-5(2)11-12-8(7)10-4/h3H,1-2H3,(H2,9,10)

InChI Key

RDSOYNLFWKYFSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)N

Origin of Product

United States

Preparation Methods

Construction of the Oxazolo[5,4-b]pyridine Core

  • The fused bicyclic ring system is typically constructed via cyclization reactions involving appropriately substituted aminopyridines or oxazole precursors.
  • One reported approach uses 2-amino-3-hydroxypyridine derivatives as starting materials, which upon treatment with dehydrating agents (e.g., polyphosphoric acid esters like PPSE or polyphosphoric acid, PPA) and carboxylic acids or their derivatives, undergo intramolecular cyclization to form the oxazolo ring fused to the pyridine.
  • The reaction conditions generally involve heating at elevated temperatures (around 200 °C) to promote ring closure with good yields (up to 90%).

Specific Preparation Methods Reported in Literature

Method via Cyclization of 2-Amino-3-hydroxypyridine Derivatives

Step Reagents/Conditions Outcome Yield (%) Notes
Bromination of oxazolo[4,5-b]pyridine-2(3H)-one Br2 in DMF, room temp, 2 h 5-Bromo-3-hydroxy-2-aminopyridine 90% Bromination on masked hydroxypyridine
Hydrolysis of oxazolone ring 10% NaOH, reflux, 8 h 2-Amino-5-bromo-3-hydroxypyridine 94% Precursor for cyclization
Cyclization with 4-cyanobenzoic acid PPSE, 200 °C 1,3-Oxazolo derivative 93% Formation of fused oxazolo-pyridine ring

This method is adaptable for introducing methyl groups by using methyl-substituted acids or pyridine derivatives.

Amide Formation via Coupling Reactions

  • The amino group at position 4 can be introduced by coupling with activated carboxylic acid derivatives (acid chlorides, pentafluorophenyl esters) in the presence of bases such as triethylamine or 2,6-lutidine.
  • Solvents used include dimethylacetamide, tetrahydrofuran, and dimethylformamide.
  • Reaction temperatures range from 0 °C to 40 °C to optimize coupling efficiency and minimize side reactions.

Representative Synthetic Route Example

A plausible synthetic route based on literature data could be:

  • Starting Material Preparation : Synthesize 2-amino-3-methyl-5-hydroxypyridine or a related methyl-substituted aminopyridine.
  • Cyclization : Treat with a suitable acid derivative (e.g., methyl-substituted carboxylic acid or acid chloride) under dehydrating conditions (PPSE or PPA) at elevated temperature (~200 °C) to form the fused oxazolo[5,4-b]pyridine ring with methyl groups at 3 and 6 positions.
  • Amino Group Introduction : React the intermediate with ammonia or an amine source under mild conditions or perform nucleophilic substitution on a leaving group at position 4 to install the amino substituent.
  • Purification : Use chromatographic techniques to isolate the target compound.

Summary Table of Preparation Conditions

Parameter Details / Examples
Starting materials 2-Amino-3-methyl-5-hydroxypyridine derivatives
Cyclization agents Polyphosphoric acid esters (PPSE), PPA
Cyclization temperature ~200 °C
Amino group introduction Ammonia or amines, coupling with activated esters
Bases for coupling Triethylamine, diisopropylethylamine, 2,6-lutidine
Solvents Dimethylformamide, tetrahydrofuran, dichloromethane
Reaction temperature (coupling) 0–40 °C
Yields 70–94% for cyclization; moderate for coupling steps

Analytical and Characterization Data (Typical)

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The oxazolo[5,4-b]pyridine scaffold accommodates diverse substituents, influencing physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Key Properties/Applications
3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine C₈H₉N₃O 163.18 3-Me, 6-Me, 4-NH₂ Amine High nucleophilicity; used in kinase inhibitor synthesis
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid C₁₅H₁₂N₂O₄ 284.27 3-Me, 6-(4-MeO-Ph), 4-COOH Carboxylic acid Low solubility; potential for salt formation
3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-ol C₈H₈N₂O₂ 164.16 3-Me, 6-Me, 4-OH Hydroxyl Higher acidity (pKa ~8–10); prone to oxidation
Methyl 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate C₁₈H₁₂N₂O₄ 320.31 3-Ph, 6-furan, 4-COOMe Ester Ester hydrolysis susceptibility; lipophilic
3-Phenyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₇H₁₀N₂O₃S 322.34 3-Ph, 6-thiophene, 4-COOH Carboxylic acid Enhanced π-π stacking; potential antimicrobial activity

Physicochemical and Reactivity Insights

  • Amine vs. Hydroxyl/Carboxylic Acid : The amine group in the target compound confers basicity (pKa ~9–10), enabling salt formation with acids. In contrast, hydroxyl and carboxylic acid derivatives exhibit acidity (pKa ~4–5 for COOH), limiting their use in neutral pH environments .
  • Lipophilicity : Methyl substituents enhance lipophilicity (clogP ~1.5 for the target), favoring membrane permeability. Bulky aryl groups (e.g., phenyl, thiophene) increase clogP but may reduce solubility .
  • Synthetic Flexibility : The amine group allows for coupling reactions (e.g., amide formation), while esters or carboxylic acids require activation for further derivatization .

Biological Activity

3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
IUPAC Name 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine
CAS Number 1782632-78-3

The biological activity of 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine is primarily attributed to its interactions with various molecular targets. The compound may act as an enzyme inhibitor by binding to active sites and modulating enzymatic activities. This can lead to significant effects on cellular processes such as apoptosis and cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives, including 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

  • In Vitro Studies : A study evaluated the cytotoxicity of oxazolo derivatives against human cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma). The results showed that certain derivatives had half-maximal cytotoxic concentrations (CC50) ranging from 58.44 to 224.32 µM, demonstrating significant anticancer activity compared to standard treatments like cisplatin (CC50 = 47.17 ± 7.43 µM) .
  • Mechanisms of Action : The anticancer activity is believed to involve the inhibition of key pathways such as the VEGFR-2 signaling pathway and activation of the caspase cascade, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar oxazole derivatives have shown effectiveness against various bacterial strains and fungi in preliminary studies. Further research is needed to establish specific antimicrobial efficacy for 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine.

Case Study 1: Cytotoxicity Evaluation

In a systematic evaluation of new oxazolo derivatives:

  • Objective : Assess cytotoxicity against cancer cell lines.
  • Methodology : MTT assay was employed to measure cell viability.
  • Findings : Compounds with specific substitutions demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics.

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of specific kinases by oxazole derivatives:

  • Objective : Investigate the inhibitory effects on Aurora A kinase and JAK pathways.
  • Results : Certain compounds showed promising inhibitory activity that could be leveraged for therapeutic applications in oncology .

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